
4-(Pyrrolidin-2-ylcarbonyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Pyrrolidin-2-ylcarbonyl)morpholine” is a chemical compound with the molecular formula C9H16N2O2 . It is used in proteomics research .
Synthesis Analysis
The synthesis of compounds like “this compound” often involves the use of the pyrrolidine ring, a nitrogen heterocycle . This saturated scaffold is used widely by medicinal chemists due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Applications De Recherche Scientifique
1. Role in PI3K-AKT-mTOR Pathway Inhibition
4-(Pyrimidin-4-yl)morpholines, chemically related to 4-(Pyrrolidin-2-ylcarbonyl)morpholine, have been studied for their utility in inhibiting the PI3K and PIKKs pathways, critical in various cellular processes. The morpholine component of these molecules is crucial for forming key hydrogen bonding interactions and achieving selectivity in inhibiting these pathways (Hobbs et al., 2019).
2. Application in Synthesis of Co(III) Complexes
Morpholines, including compounds like this compound, have been used in the synthesis of Co(III) complexes. These complexes, characterized by various spectroscopic methods, have potential applications in fields like catalysis and material science (Amirnasr et al., 2001).
3. Biomolecular Binding Properties
Morpholine and pyrrolidine derivatives have shown significant interactions with ct-DNA, indicating potential applications in the study of DNA binding and possibly in the development of therapeutic agents (Bonacorso et al., 2018).
4. Use in Zirconium Complex Synthesis
Morpholine and pyrrolidine were used to synthesize amino-substituted bent metallocenes, which have potential applications in organometallic chemistry and catalysis (Knüppel et al., 2000).
5. Analytical Chemistry Applications
In the field of analytical chemistry, derivatives of morpholine and pyrrolidine have been used to determine trace heterocyclic amines in water, showcasing their utility in environmental monitoring and analysis (Koga & Akiyama, 1985).
6. Role in Pharmacological Research
In pharmacological research, compounds like this compound are used to synthesize novel analgesics with potential applications in pain management and opioid receptor research (Borowiecki, 2022).
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They have shown target selectivity towards various proteins .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to interact with their targets, leading to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been reported to influence various biological activities .
Result of Action
Pyrrolidine derivatives have been reported to have various biological activities .
Action Environment
The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Orientations Futures
The pyrrolidine ring, which is a part of “4-(Pyrrolidin-2-ylcarbonyl)morpholine”, is a versatile scaffold for novel biologically active compounds . Therefore, it is likely that future research will continue to explore this scaffold for the design of new compounds with different biological profiles .
Propriétés
IUPAC Name |
morpholin-4-yl(pyrrolidin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c12-9(8-2-1-3-10-8)11-4-6-13-7-5-11/h8,10H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXDNQMIUVUJGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2470611.png)
![3-[[(2,3-dimethylanilino)-sulfanylidenemethyl]amino]-1H-indole-2-carboxylic acid ethyl ester](/img/structure/B2470612.png)
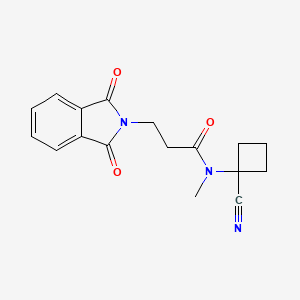
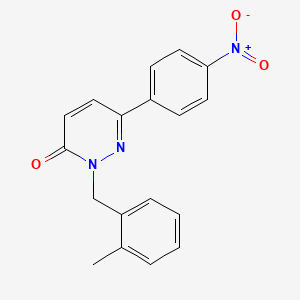
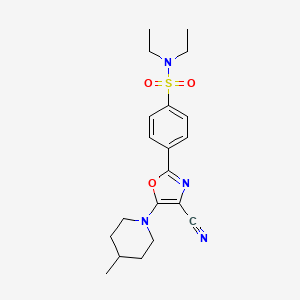
![1-{[1,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrrol-2-yl]carbonyl}-1H-imidazole](/img/structure/B2470619.png)
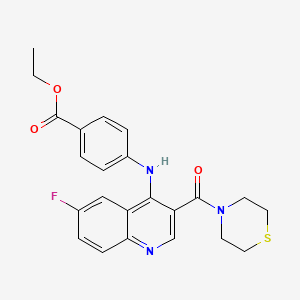

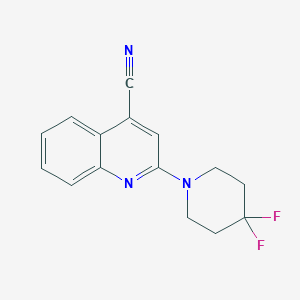
![(3,4-Dimethylphenyl){2-[(2-methoxyethyl)amino]pteridin-4-yl}amine](/img/structure/B2470625.png)
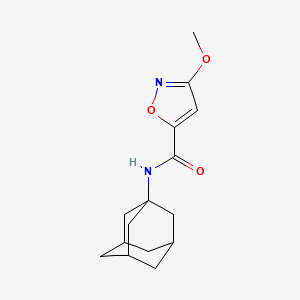
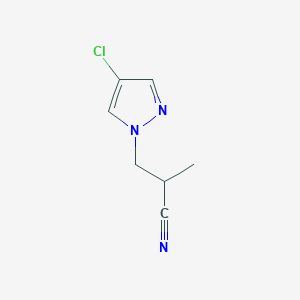

![4-Methoxycarbonyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2470632.png)